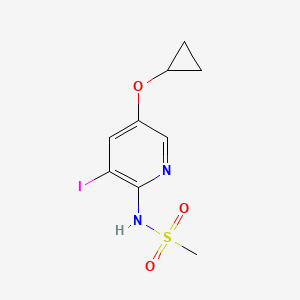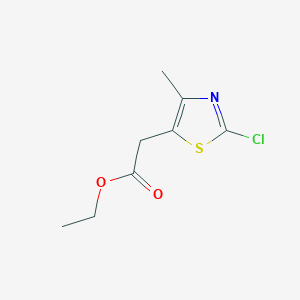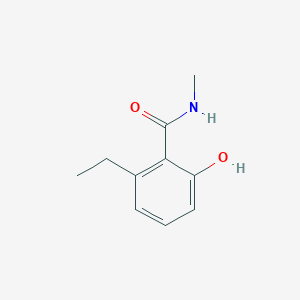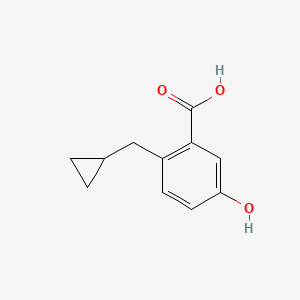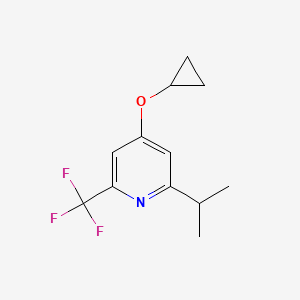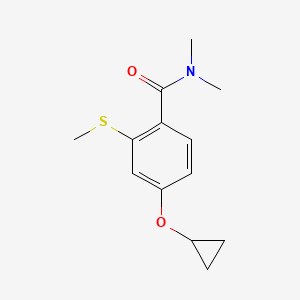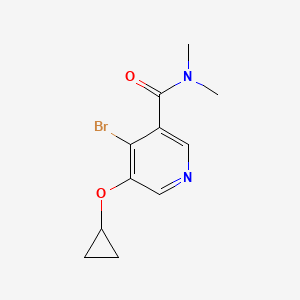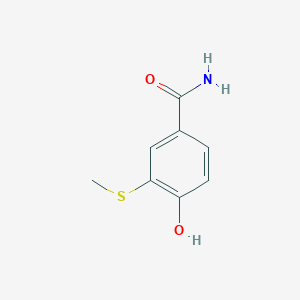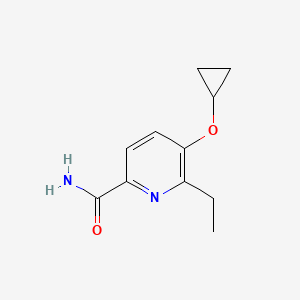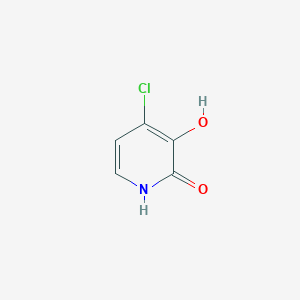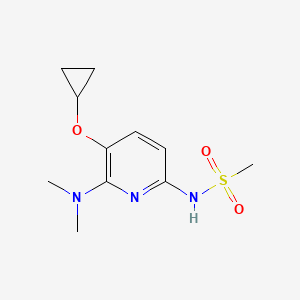
N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with cyclopropoxy and dimethylamino groups, along with a methanesulfonamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring One common method involves the reaction of 2-chloropyridine with cyclopropyl alcohol in the presence of a base to introduce the cyclopropoxy groupThe final step involves the sulfonation of the pyridine ring with methanesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different nucleophilic groups.
Aplicaciones Científicas De Investigación
N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring but with different substituents, resulting in distinct reactivity and applications.
Uniqueness
N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of substituents, which confer unique chemical reactivity and potential biological activities. Its cyclopropoxy and dimethylamino groups, along with the methanesulfonamide moiety, make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H17N3O3S |
|---|---|
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
N-[5-cyclopropyloxy-6-(dimethylamino)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-14(2)11-9(17-8-4-5-8)6-7-10(12-11)13-18(3,15)16/h6-8H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
OFIZGQUWOSCKEK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


